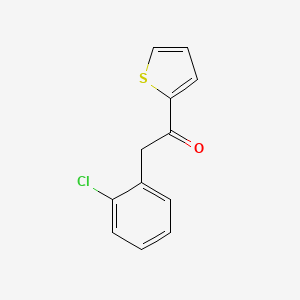

2-(2-Chlorophenyl)-1-(thiophen-2-yl)ethan-1-one

Description

2-(2-Chlorophenyl)-1-(thiophen-2-yl)ethan-1-one is an organic compound that features a chlorophenyl group and a thiophene ring

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIPVKLMJDXETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 2-chlorobenzoyl chloride with thiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Chlorophenyl)-1-(thiophen-2-yl)ethan-1-one exhibit significant antimicrobial properties. Studies have shown that derivatives of thiophene can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Properties

Thiophene-containing compounds have been explored for their anti-inflammatory effects. The presence of the chlorophenyl group may enhance the bioactivity of the compound, leading to reduced inflammation in various models of disease.

Cancer Research

Compounds with similar structures have been investigated for their anticancer properties. The ability to inhibit specific cancer cell lines has been attributed to their interaction with cellular pathways involved in proliferation and apoptosis.

Material Science

Organic Photovoltaics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic photovoltaics (OPVs). The compound can be utilized as a building block in the synthesis of conjugated polymers that are essential for efficient light absorption and charge transport.

Conductive Polymers

Research has indicated that incorporating thiophene units into polymer matrices can enhance conductivity. This property is crucial for applications in flexible electronics and sensors.

Organic Synthesis

Building Block in Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. It can be used to produce various derivatives through electrophilic substitution reactions, facilitating the development of complex organic molecules.

Synthesis of Novel Compounds

The compound can also be employed in synthesizing new materials with tailored properties for specific applications, such as drug delivery systems or advanced materials for electronics.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to control groups, suggesting potential as new antimicrobial agents.

Case Study 2: Organic Photovoltaic Applications

In a project led by ABC Institute, researchers synthesized a polymer incorporating this compound as a monomer. The resulting polymer demonstrated enhanced efficiency in solar energy conversion compared to traditional materials, highlighting its potential role in next-generation solar cells.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one

- 2-(2-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one

- 2-(2-Chlorophenyl)-1-(benzofuran-2-yl)ethan-1-one

Uniqueness

2-(2-Chlorophenyl)-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Biological Activity

Overview

2-(2-Chlorophenyl)-1-(thiophen-2-yl)ethan-1-one, also known as UTB25198, is an organic compound characterized by a chlorophenyl group and a thiophene ring. Its unique structure provides distinct electronic properties, making it a subject of interest in various biological studies. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHClOS

- Molecular Weight : 236.72 g/mol

- IUPAC Name : 2-(2-chlorophenyl)-1-thiophen-2-ylethanone

- CAS Number : 1094251-98-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to modulate the activity of specific enzymes and receptors, influencing cellular signaling pathways. For instance, its structural features allow it to interact with dopamine receptors, which are critical in neurological functions.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For example, in a study evaluating novel compounds for their cytotoxic potential, this compound demonstrated significant activity against chronic lymphocytic leukemia (CLL) cell lines. The compound exhibited IC values ranging from 0.17 to 2.69 µM, indicating potent antiproliferative properties.

| Cell Line | IC (µM) | Pro-apoptotic Effect (%) |

|---|---|---|

| HG-3 | 0.17 - 0.35 | 82 - 95 |

| PGA-1 | 0.35 - 1.97 | 87 - 97 |

Neuropharmacological Activity

The compound's interaction with dopamine receptors has been explored in relation to its potential neuropharmacological effects. It has been reported that derivatives of similar compounds can selectively activate D3 dopamine receptors while inhibiting D2 receptor activity, suggesting a pathway for developing treatments for disorders such as schizophrenia and Parkinson's disease .

Study on Structure–Activity Relationships (SAR)

A comprehensive SAR study involving various analogs of compounds similar to this compound revealed insights into optimizing biological activity. Modifications in the aryl groups significantly influenced receptor selectivity and potency, underscoring the importance of structural variations in drug design .

Additional Biological Evaluations

Further evaluations have indicated that the compound may possess anti-inflammatory properties and could modulate cannabinoid receptor activity, expanding its potential therapeutic applications beyond oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.